molecular formula C15H21N3O2S2 B2948346 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one CAS No. 893357-31-8

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2948346
CAS No.: 893357-31-8
M. Wt: 339.47
InChI Key: CTWGMJLKSQTFNR-UHFFFAOYSA-N
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Description

The compound 2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a thienopyrimidinone derivative featuring a seven-membered azepane ring linked via a sulfanyl-ethyl-ketone bridge to the thienopyrimidinone core. Key physicochemical properties include a molecular weight of 431.57 g/mol (for a related analog with a 3-methoxyphenyl substituent) and a logP value of ~5.75, indicating high lipophilicity . The compound’s polar surface area (50.395 Ų) and hydrogen bond acceptor count (7) suggest moderate solubility challenges, consistent with its logSw value of -5.51 . Thieno[3,2-d]pyrimidinones are recognized for their bioactivity, particularly as kinase inhibitors and antimicrobial agents, with substituents on the core and side chains critically modulating target affinity and pharmacokinetics .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-17-14(20)13-11(6-9-21-13)16-15(17)22-10-12(19)18-7-4-2-3-5-8-18/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWGMJLKSQTFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(CCS2)N=C1SCC(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Scientific Research Applications

2-{[2-(azepan-1-yl)-2-oxoethyl]sulfanyl}-3-methyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of specific enzymes. For example, it targets CDKs, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells . The molecular pathways involved include the disruption of CDK/cyclin complexes, leading to the inhibition of cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4-one derivatives exhibit diverse biological activities influenced by substituent variations. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Modified Side Chains

Compound Name Substituents Molecular Weight logP Key Features Reference
Target Compound 3-Methyl, 2-(azepan-1-yl)-2-oxoethyl-sulfanyl 431.57 ~5.75 High lipophilicity; moderate solubility
F396-0600 3-(4-Isopropylbenzyl), pyrido[3',2':4,5] ring fusion 506.69 5.75 Enhanced steric bulk; potential kinase inhibition
F396-0842 3-(4-Fluorobenzyl) 482.60 4.44 Improved solubility (lower logP); fluorinated aryl group may enhance target binding
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl 3-Ethyl, 5,6-dimethyl, 2-(4-fluorophenyl-oxoethyl)-sulfanyl - - Substituted thieno[2,3-d]pyrimidinone; antibacterial activity inferred from dihydropyrimidinone analogs
2-(Morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenyl Morpholine (6-membered ring) instead of azepane - - Reduced conformational flexibility vs. azepane; similar logP (~4.4)

Crystallographic and Computational Insights

  • SHELX Refinement: Small-molecule crystallography (e.g., dihydropyrimidinones in ) relies on SHELX programs for structure validation, though the target compound’s crystallinity remains underexplored .
  • logP Trends : Azepane-containing derivatives (logP ~5.75) are markedly more lipophilic than morpholine analogs (logP ~4.4), influencing membrane permeability .

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